Crenulatin
Overview
Description
Crenulatin is a flavonol derivative with the molecular formula C₂₅H₂₀O₁₀ . It is isolated from the roots of Rhodiola crenulata, a widely used medicinal herb . This compound has garnered attention due to its unique structure and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Crenulatin can be prepared using a combination of DIAION HP-20 macroporous resin chromatography and silica gel chromatography . The process involves a gradient elution with 5-20% ethanol to remove impurities, followed by separation using a mixture of chloroform and methanol at a volume ratio of 4:1 .
Industrial Production Methods: The industrial production of this compound primarily relies on the extraction from Rhodiola crenulata using the aforementioned chromatographic techniques . This method ensures high purity and yield of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Crenulatin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Crenulatin has a wide range of scientific research applications:
Mechanism of Action
Crenulatin exerts its effects through the regulation of Fas/Bcl-2 expression and caspase-3 activity . It has dual-direction effects on apoptosis, inhibiting it at lower concentrations and stimulating it at higher concentrations . This mechanism involves the modulation of molecular pathways related to cell survival and death .
Comparison with Similar Compounds
- Salidroside
- p-Tyrosol
- Rosavin
Comparison: Crenulatin is unique due to its specific structure and dual-direction effects on apoptosis . While salidroside and p-tyrosol are also derived from Rhodiola crenulata and exhibit similar biological activities, this compound’s ability to modulate apoptosis in a concentration-dependent manner sets it apart .
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-methylbut-3-en-2-yloxy)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O6/c1-4-11(2,3)17-10-9(15)8(14)7(13)6(5-12)16-10/h4,6-10,12-15H,1,5H2,2-3H3/t6-,7-,8+,9-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGGZNOPAPRAIG-SPFKKGSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)OC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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